molecular formula C16H15ClO2 B1597683 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 61259-85-6

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No. B1597683
CAS RN: 61259-85-6
M. Wt: 274.74 g/mol
InChI Key: LJIMREWLSDPVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone, also known as 3-CDMB, is an organic compound belonging to the class of benzophenones. It is a colourless solid that has been used in various scientific applications such as organic synthesis, drug synthesis, and biochemistry. 3-CDMB is a versatile compound that has been used for a variety of purposes, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new lab experiments.

Scientific Research Applications

Herbicidal Activity

“3, 3′-Dimethyl-4-Methoxybenzophenone”, a compound similar to “3-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone”, has been studied for its selective herbicidal activity . The compound was applied to rice and barnyardgrass to elucidate its selective herbicidal action between the two plants . It was found that the compound readily penetrated into the leaf of barnyardgrass, while in rice, the chemical was slowly absorbed . This suggests that “3-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone” may also have potential as a selective herbicide.

Proteomics Research

The compound is available for purchase for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in experiments to understand protein interactions, identify new proteins, or study changes in protein expression.

properties

IUPAC Name

(3-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIMREWLSDPVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373915
Record name 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

CAS RN

61259-85-6
Record name 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 3
Reactant of Route 3
3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 4
Reactant of Route 4
3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 5
Reactant of Route 5
3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
Reactant of Route 6
Reactant of Route 6
3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.